[2-(Difluoromethyl)cyclopropyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Difluoromethyl)cyclopropyl]methanamine is a compound of significant interest in the field of organic chemistry. It features a cyclopropyl ring substituted with a difluoromethyl group and a methanamine moiety. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)cyclopropyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclopropyl ring. One common method is the difluoromethylation of cyclopropyl derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as rhodium or palladium . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow generation of difluoromethyl diazo-methane, which is then reacted with cyclopropyl derivatives in the presence of suitable catalysts . This method allows for efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Difluoromethyl)cyclopropyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
[2-(Difluoromethyl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2-(Difluoromethyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(Difluoromethyl)cyclopropyl]methanamine: Similar structure but with different substitution patterns.
[2-(Trifluoromethyl)cyclopropyl]methanamine: Contains a trifluoromethyl group instead of a difluoromethyl group.
[2-(Fluoromethyl)cyclopropyl]methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [2-(Difluoromethyl)cyclopropyl]methanamine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogues . These properties make it particularly valuable in pharmaceutical and agrochemical research.
Eigenschaften
Molekularformel |
C5H9F2N |
---|---|
Molekulargewicht |
121.13 g/mol |
IUPAC-Name |
[2-(difluoromethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-1-3(4)2-8/h3-5H,1-2,8H2 |
InChI-Schlüssel |
PSQQHVRRDBJQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.